2-(4-Bromophenyl)-2,2-difluoroacetamide
Description
2-(4-Bromophenyl)-2,2-difluoroacetamide is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to a difluoro-substituted acetamide core. The compound’s structure features a planar amide group, with the bromine atom slightly deviating from the plane (distance = 0.374 Å) . This structural arrangement influences its electronic properties and intermolecular interactions, such as N–H⋯O hydrogen bonds and weak C–H⋯F interactions, which stabilize crystal packing .
Properties
Molecular Formula |
C8H6BrF2NO |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H6BrF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
PAUISRPUWRJAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-bromophenylacetic acid with difluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-(4-Bromophenyl)-2,2-difluoroacetamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide
- Molecular Formula: C₈H₅BrF₃NO
- Key Differences : Replaces the difluoro group with a trifluoro moiety.
- This compound has a molecular mass of 268.032 Da, slightly higher than the difluoro analog .
N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide
- Molecular Formula: C₈H₅BrClF₂NO
- Key Differences : Introduces chlorine on the acetamide and difluoro substituents on the phenyl ring.
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
- Molecular Formula: C₁₀H₉BrF₃NO
- Key Differences : Incorporates an ethyl spacer between the bromophenyl and acetamide groups.
- Impact : The ethyl linker increases molecular flexibility, possibly improving binding to deeper hydrophobic pockets in proteins .
Pyridazin-3(2H)-one Derivatives
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils.
1,3,4-Oxadiazole Derivatives
- Example : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole.
- Activity : Exhibits 59.5% anti-inflammatory activity (comparable to indomethacin).
- Comparison : The oxadiazole core provides rigidity, whereas the difluoroacetamide’s planar structure may favor different receptor interactions .
Physicochemical and Structural Properties
Biological Activity
2-(4-Bromophenyl)-2,2-difluoroacetamide is a fluorinated derivative of acetamide characterized by its bromophenyl group and two fluorine atoms. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound may have various therapeutic applications, including antitumor and antiparasitic properties.
- Molecular Formula : C₈H₆BrF₂NO
- Molecular Weight : 236.04 g/mol
- Structure : The compound features a bromine atom and two fluorine atoms, which enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research on 2-(4-Bromophenyl)-2,2-difluoroacetamide has revealed several significant biological activities:
-
Antitumor Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, demonstrating promising anticancer activity comparable to standard treatments like 5-fluorouracil .
-
Antiparasitic Activity :
- Preliminary investigations into its antiparasitic effects have indicated moderate activity against Trypanosoma cruzi and Plasmodium falciparum. However, concerns regarding genotoxicity were raised, suggesting that while the compound shows potential, further safety evaluations are necessary before in vivo applications .
-
Interaction with Biological Targets :
- In silico studies suggest that 2-(4-Bromophenyl)-2,2-difluoroacetamide may interact with β2-adrenergic receptors, indicating potential applications in treating respiratory diseases.
Comparative Analysis with Similar Compounds
A comparison of 2-(4-Bromophenyl)-2,2-difluoroacetamide with structurally similar compounds highlights its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-2,2-difluoroacetamide | C₈H₆ClF₂NO | Contains chlorine; different biological activity profile. |
| 4-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide | C₈H₅Br₂F₂NO | Increased lipophilicity due to two bromine atoms; varied interactions. |
| 2-(Phenyl)-2,2-difluoroacetamide | C₈H₈F₂NO | Lacks halogen substitution on the phenyl ring; simpler structure may lead to different reactivity. |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of difluoroacetamides, including 2-(4-Bromophenyl)-2,2-difluoroacetamide:
- A study examined the antiplasmodial and trypanocidal properties of difluorinated phenylacetamides. While some derivatives showed mild effectiveness against P. falciparum, the brominated variant was noted for its genotoxicity, which limits its future therapeutic use .
- Another research effort highlighted the molecular docking studies , which demonstrated favorable binding interactions of this compound with specific biological targets, reinforcing its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
